molecular formula C12H16N4 B267996 6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine

6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Cat. No. B267996
M. Wt: 216.28 g/mol
InChI Key: WTUQNMRPDLAHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a chemical compound that has been of interest to researchers due to its potential applications in drug development and medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research studies. In

Mechanism of Action

The mechanism of action of 6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, it has been suggested that the anti-inflammatory activity of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine has been shown to exhibit biochemical and physiological effects in various studies. In vitro studies have shown that this compound can induce apoptosis in cancer cells and reduce inflammation in animal models. Additionally, this compound has been reported to have low toxicity in vitro, suggesting that it may have potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine in lab experiments is that it has shown promising results in various studies, suggesting that it may have potential as a therapeutic agent. Additionally, this compound has been reported to have low toxicity in vitro, making it a safer option for lab experiments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine. One direction is to further investigate its mechanism of action to better understand how it exerts its anticancer and anti-inflammatory activities. Additionally, future studies could investigate the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, future research could focus on developing more efficient synthesis methods for this compound to make it more accessible for research and potential therapeutic use.
In conclusion, 6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a chemical compound with potential applications in drug development and medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine has been achieved using various methods. One method involves the reaction of 5,6,7,8-tetrahydroquinolin-6-amine with 1,1-dimethylhydrazine under reflux conditions in the presence of acetic acid. Another method involves the reaction of 5,6,7,8-tetrahydroquinolin-6-amine with 1,1-dimethylhydrazine in the presence of trifluoroacetic acid. Both methods have been reported to yield 6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine in good yields.

Scientific Research Applications

6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine has been investigated for its potential applications in drug development and medicinal chemistry. It has been shown to exhibit anticancer activity in vitro against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.

properties

Product Name

6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

6,6-dimethyl-2,5,7,8-tetrahydropyrazolo[3,4-b]quinolin-3-amine

InChI

InChI=1S/C12H16N4/c1-12(2)4-3-9-7(6-12)5-8-10(13)15-16-11(8)14-9/h5H,3-4,6H2,1-2H3,(H3,13,14,15,16)

InChI Key

WTUQNMRPDLAHLA-UHFFFAOYSA-N

SMILES

CC1(CCC2=NC3=NNC(=C3C=C2C1)N)C

Canonical SMILES

CC1(CCC2=NC3=NNC(=C3C=C2C1)N)C

Origin of Product

United States

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